Cas no 57648-21-2 (Timiperone)
Timiperone Chemical and Physical Properties
Names and Identifiers
-
- Timiperone
- Timeperone
- 4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
- 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
- TIMIPERONE TIMIPERONE
- DD 3480
- EINECS 260-880-9
- Tolopelon
- 4-(4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
- TIMIPERONE [INN]
- AKOS025396887
- Timiperone (JAN)
- NS00053030
- CHEBI:135631
- Tox21_113628
- Timiperonum
- Timiperona
- DTXCID803673
- NCGC00387301-01
- 1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione
- SCHEMBL11797177
- CS-0093430
- DTXSID9023673
- CAS-57648-21-2
- 1-Butanone, 4-(4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl)-1-(4-fluorophenyl)-
- TIMIPERONE [MI]
- Tolopelon (TN)
- 626DQ7N19L
- Timiperona [INN-Spanish]
- TIMIPERONE [WHO-DD]
- 57648-21-2
- Timiperonum [INN-Latin]
- TIMIPERONE [MART.]
- HY-127120
- 1-[1-(3-(4-fluorobenzoyl)propyl)-4-piperidyl]-2-mercaptobenzimidazole
- NCGC00182555-01
- CHEMBL2107117
- ?Timiperone
- UNII-626DQ7N19L
- Butyrophenone, 4'-fluoro-4-(4-(2-thioxobenzimidazol-1-yl)piperidino)-
- 4'-Fluoro-4-(4-(2-thioxo-1-benzimidazolinyl)piperidino)butyrophenone
- 2-Benzimidazolinethione, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-
- Timiperone [INN:JAN]
- Q7806745
- 4-Fluoro-4-(4-(2-thioxo-1-benzimidazolinyl)piperidino)butyrophenone
- 1-(4-fluorophenyl)-4-[4-(2-thioxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
- SCHEMBL145839
- 1-Butanone, 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-
- D02035
- DD-3480
- TIMIPERONE [JAN]
- FT-0675238
- Timiperone-d4(Major)(Containd0)
- 1-(4-fluorophenyl)-4-[4-(2-thioxo-3H-benzimidazol-1-yl)-1-piperidyl]butan-1-one
- SID144207177
- TIMIPERONE (MART.)
- Timiperona (INN-Spanish)
- Timiperonum (INN-Latin)
- DA-78478
-
- Inchi: 1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
- InChI Key: YDLQKLWVKKFPII-UHFFFAOYSA-N
- SMILES: S=C1NC2C=CC=CC=2N1C1CCN(CCCC(C2C=CC(=CC=2)F)=O)CC1
Computed Properties
- Exact Mass: 397.16200
- Monoisotopic Mass: 397.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 67.7A^2
Experimental Properties
- Density: 1.31
- Melting Point: 201-203 ºC
- Boiling Point: 560.8°C at 760 mmHg
- Flash Point: 293°C
- Refractive Index: 1.664
- Solubility: Chloroform (Slightly), Methanol (Very Slightly, Heated)
- PSA: 73.12000
- LogP: 5.07590
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Timiperone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Toxicity:LD50 in male rats, mice (mg/kg): 232, 478 orally (Yamasaki)
- Storage Condition:Refrigerator
Timiperone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T443110-2.5mg |
Timiperone |
57648-21-2 | 2.5mg |
$ 230.00 | 2023-09-05 | ||
| TRC | T443110-5mg |
Timiperone |
57648-21-2 | 5mg |
$ 438.00 | 2023-09-05 | ||
| TRC | T443110-10mg |
Timiperone |
57648-21-2 | 10mg |
$ 821.00 | 2023-04-16 | ||
| TRC | T443110-25mg |
Timiperone |
57648-21-2 | 25mg |
$ 1777.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213048-2.5 mg |
Timiperone, |
57648-21-2 | 2.5 mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213048-2.5mg |
Timiperone, |
57648-21-2 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72364-2.5mg |
Timiperone |
57648-21-2 | 2.5mg |
$327.00 | 2023-12-30 | ||
| A2B Chem LLC | AG72364-5mg |
Timiperone |
57648-21-2 | 5mg |
$515.00 | 2023-12-30 | ||
| A2B Chem LLC | AG72364-25mg |
Timiperone |
57648-21-2 | 25mg |
$1720.00 | 2023-12-30 | ||
| A2B Chem LLC | AG72364-1mg |
Timiperone |
57648-21-2 | 1mg |
$475.00 | 2024-04-19 |
Timiperone Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Timiperone
Timiperone (CAS No: 57648-21-2) - A Comprehensive Overview
Timiperone (CAS No: 57648-21-2) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications across various industries. This compound, also known as N-(1-methylindol-3-yl)acetamide, belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and synthetic versatility.
The molecular structure of Timiperone consists of an indole ring substituted with a methyl group at the 1-position and an acetamide group at the 3-position. This configuration imparts the compound with distinct electronic and steric properties, making it a valuable substrate for further chemical modifications. Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents, where Timiperone has shown promising results in preclinical models.
One of the most notable advancements involving Timiperone is its role in enhancing the bioavailability of certain drugs. Researchers have explored the use of Timiperone as a prodrug carrier, leveraging its ability to form stable conjugates with therapeutic molecules. This approach has been particularly effective in improving the solubility and absorption profiles of poorly soluble drugs, thereby enhancing their therapeutic efficacy.
In addition to its pharmacological applications, Timiperone has also found utility in agrochemicals. Studies have demonstrated that Timiperone can act as a growth regulator for plants, promoting root development and enhancing stress tolerance under adverse environmental conditions. This property makes it a potential candidate for sustainable agriculture practices, aligning with global efforts to increase crop yields while minimizing environmental impact.
The synthesis of Timiperone involves a multi-step process that typically begins with the preparation of indole derivatives followed by acylation or amidation reactions. Recent innovations in catalytic methods have significantly streamlined the synthesis pathway, reducing production costs and improving scalability. These advancements have made Timiperone more accessible for large-scale applications in both pharmaceutical and agricultural sectors.
From an environmental standpoint, understanding the degradation pathways of Timiperone is crucial for assessing its long-term impact on ecosystems. Research indicates that Timiperone undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics studies. These findings underscore the importance of responsible use and disposal practices to mitigate any potential ecological risks associated with this compound.
In conclusion, Timiperone (CAS No: 57648-21-2) stands as a testament to the ongoing advancements in chemical synthesis and application development. Its versatility across multiple domains—pharmaceuticals, agriculture, and material science—positions it as a key compound for future innovations. As research continues to unravel its full potential, Timiperone is poised to play an increasingly significant role in addressing some of the most pressing challenges in modern science.
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